2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol
Overview
Description
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol is an organic compound with the molecular formula C20H17FOS It is characterized by the presence of a fluorophenyl group, a sulfanyl group, and a diphenyl ethanol moiety
Preparation Methods
The synthesis of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol typically involves the reaction of 4-fluorothiophenol with diphenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols. This reaction often requires a catalyst or a strong base.
Scientific Research Applications
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine: There is ongoing research into the potential therapeutic applications of this compound. It is being evaluated for its efficacy in treating certain diseases and conditions.
Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-[(4-Fluorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol can be compared with other similar compounds, such as:
2-[(4-Chlorophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: This compound has a chlorophenyl group instead of a fluorophenyl group. The presence of chlorine may result in different chemical reactivity and biological activity.
2-[(4-Bromophenyl)sulfanyl]-1,1-diphenyl-1-ethanol: The bromophenyl analog may exhibit different physical and chemical properties due to the larger size and different electronegativity of bromine compared to fluorine.
2-[(4-Methylphenyl)sulfanyl]-1,1-diphenyl-1-ethanol: The methyl group in this compound may influence its hydrophobicity and interaction with biological targets.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications .
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1,1-diphenylethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FOS/c21-18-11-13-19(14-12-18)23-15-20(22,16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-14,22H,15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFEHJZPYPTXTQH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CSC2=CC=C(C=C2)F)(C3=CC=CC=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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